3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves the bromination of 7,8-dihydroquinoline-2,5(1H,6H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into different dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the quinoline core play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroquinoline-2,5(1H,6H)-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-7,8-dihydroquinoline-2,5(1H,6H)-dione: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-7,8-dihydroquinoline-2,5(1H,6H)-dione: Contains an iodine atom, which may affect its reactivity and applications.
Uniqueness
3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-1,6,7,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h4H,1-3H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPIYJDWRUYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)Br)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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